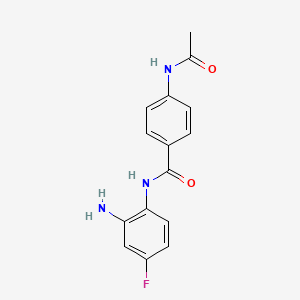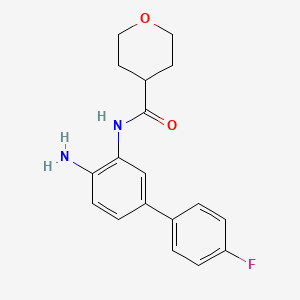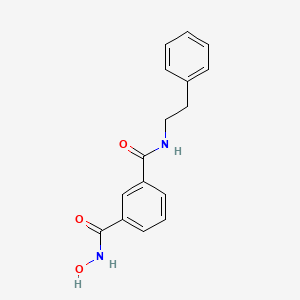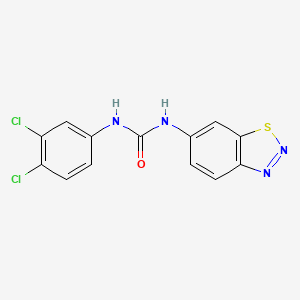
BTdCPU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BTdCPU hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird in Studien zur Zellsignaltransduktion und Apoptose eingesetzt.
Medizin: Für seine potenziellen therapeutischen Wirkungen bei der Krebsbehandlung, insbesondere bei resistenten Krebszellen, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen industriellen Prozessen eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung der häm-regulierten eukaryotischen Initiationsfaktor 2 Alpha Kinase (HRI). Diese Aktivierung führt zur Phosphorylierung des eukaryotischen Initiationsfaktors 2 Alpha, was wiederum die Apoptose in resistenten Zellen induziert. Die Verbindung induziert auch eine mitochondriale Depolarisation, die zu einer mitochondrialen Fragmentierung und Aktivierung der OMA1-DELE1-HRI-Signalachse führt .
Wirkmechanismus
- BTdCPU is a potent heme-regulated inhibitor kinase (HRI) activator . Its primary target is the HRI enzyme.
Target of Action
Mode of Action
Safety and Hazards
BTdCPU is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .
Biochemische Analyse
Biochemical Properties
BTdCPU functions as an activator of HRI, promoting the phosphorylation of eIF2α, a key factor in the ISR pathway. This phosphorylation event leads to the induction of apoptosis in dexamethasone-resistant cancer cells . This compound interacts with various biomolecules, including eIF2α and the pro-apoptotic protein CHOP, enhancing their expression and activity . These interactions are critical for the compound’s ability to induce cell death in cancer cells.
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. In multiple myeloma cells, this compound induces the phosphorylation of eIF2α, leading to increased expression of CHOP and subsequent apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the ISR pathway . The impact of this compound on cell function is evident in its ability to induce cell death in dexamethasone-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its activation of HRI, which in turn phosphorylates eIF2α . This phosphorylation event triggers a cascade of downstream effects, including the upregulation of CHOP and other pro-apoptotic proteins . This compound also induces mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These molecular interactions are essential for the compound’s ability to promote apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce early expression of CHOP in multiple myeloma cells, but not in healthy bone marrow mononuclear cells . This selective effect highlights the compound’s potential for targeted cancer therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse xenograft breast tumor model, this compound was administered at a dosage of 175 mg/kg via intraperitoneal injection for 21 days . This treatment led to complete tumor stasis without any observed toxicity, demonstrating the compound’s efficacy and safety at this dosage . Higher doses may result in toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in the ISR pathway, interacting with enzymes such as HRI and eIF2α . These interactions lead to the phosphorylation of eIF2α and the subsequent induction of apoptosis in cancer cells . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its modulation of the ISR pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is known to induce mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These effects are essential for this compound’s ability to promote apoptosis in cancer cells. Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its activity and function.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BTdCPU beinhaltet die Reaktion von 2,6-Dichloranilin mit Schwefelkohlenstoff und Kaliumhydroxid, um das Zwischenprodukt 2,6-Dichlorphenylisothiocyanat zu bilden. Dieses Zwischenprodukt wird dann mit 5-Amino-1,2,4-Dithiazol-3-thion umgesetzt, um this compound zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise durch Umkristallisation oder chromatographische Verfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BTdCPU durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den Chloratomen am Phenylring auftreten
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Natriummethoxid und Kalium-tert-butoxid werden häufig eingesetzt
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Phenylderivate
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Halofuginon: Ein weiterer Aktivator der integrierten Stressantwort über GCN2 und HRI.
Dexamethason: Wird in Studien zu resistenten Krebszellen verwendet
Einzigartigkeit
BTdCPU ist einzigartig in seiner Fähigkeit, eine mitochondriale Depolarisation zu induzieren und die OMA1-DELE1-HRI-Signalachse zu aktivieren, was es von anderen ähnlichen Verbindungen wie Halofuginon unterscheidet, die eine mitochondriale Verlängerung und eine adaptive mitochondriale Atmung fördern .
Eigenschaften
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSUAWULNXMGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of BTdCPU?
A: this compound exerts its effects by activating HRI, a kinase belonging to the integrated stress response (ISR) pathway. [, , , ] This pathway is activated during cellular stress and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α reduces global protein synthesis while selectively enhancing the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). [, , , ] ATF4 regulates genes involved in stress adaptation, including those promoting apoptosis. [, , ]
Q2: How does this compound impact cancer cells, specifically in the context of multiple myeloma and acute lymphoblastic leukemia?
A: Research suggests that this compound induces cytotoxicity and apoptosis in both dexamethasone-sensitive and resistant multiple myeloma cell lines. [] This effect is attributed to the upregulation of ATF4 target genes, such as REDD1 and CHOP, the latter being a pro-apoptotic gene. [] In acute lymphoblastic leukemia, this compound synergizes with BH3 mimetics, a class of anti-cancer drugs, by repressing the anti-apoptotic protein MCL-1. [, ] This synergistic effect enhances the sensitivity of leukemia cells to BH3 mimetics, even in cases with high MCL-1 expression, which is often associated with drug resistance. [, ]
Q3: Are there any studies exploring the in vivo efficacy of this compound?
A: Preclinical studies in mice bearing leukemia have shown promising results. Combinatorial treatment with this compound and a BH3 mimetic extended survival and suppressed MCL-1 expression in vivo. [, ] These findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.
Q4: What are the potential advantages of targeting the HRI pathway with this compound in cancer treatment?
A4: Targeting the HRI pathway with this compound offers several potential advantages:
- Overcoming drug resistance: this compound has demonstrated efficacy in overcoming dexamethasone resistance in multiple myeloma and enhancing sensitivity to BH3 mimetics in acute lymphoblastic leukemia. [, , ]
- Synergistic effects: Combining this compound with other anti-cancer agents, such as BH3 mimetics, has shown promising synergistic effects in preclinical studies. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
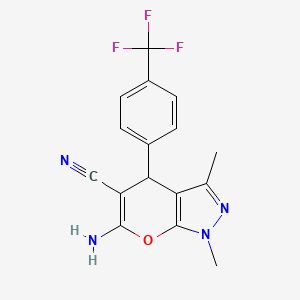

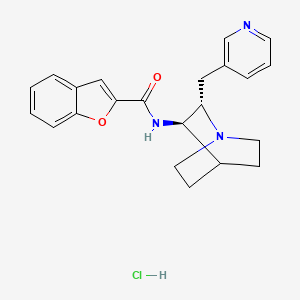
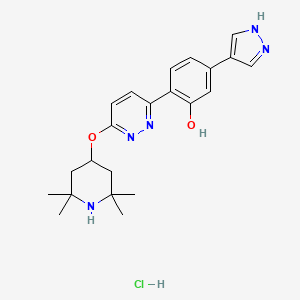

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

